![molecular formula C19H26N4O4 B2613723 N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941873-54-7](/img/structure/B2613723.png)
N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, also known as MOPEP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MOPEP is a small molecule that has been shown to have specific binding properties, making it an attractive tool for investigating various biological processes.
科学的研究の応用
Neurokinin-1 Receptor Antagonism
Research has highlighted the significance of neurokinin-1 (NK1) receptor antagonists in clinical settings. A study conducted by Harrison et al. (2001) discusses an orally active, water-soluble NK1 receptor antagonist, demonstrating its effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Crystal Structure Analysis
The molecular and crystal structure of related compounds has been analyzed, providing insights into their chemical properties and potential applications. For example, Akinade et al. (1986) investigated the crystal structure of a closely related compound, revealing insights into its molecular coordination and potential applications in materials science (Akinade et al., 1986).
Bronchial Pneumonia Treatment
Ding and Zhong (2022) explored the use of a heterocycle compound, synthesized from a material similar to N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, in the treatment and nursing application against children's bronchial pneumonia. This study suggests potential therapeutic applications of such compounds in pediatric healthcare (Ding & Zhong, 2022).
Migraine Treatment
Wu et al. (2003) synthesized a compound as an orally bioavailable KCNQ2 potassium channel opener, showing significant activity in a rat model of migraine. This highlights the potential of similar compounds in treating neurological conditions like migraine (Wu et al., 2003).
Magnetic Properties in Chemistry
Marinescu et al. (2000) studied the magnetic properties and crystal structures of certain complexes involving oxalate and morpholine compounds. This research is crucial in understanding the physical properties of these compounds and their potential applications in magnetic materials (Marinescu et al., 2000).
Orexin Receptor Antagonism
Research by Dugovic et al. (2009) discusses the blockade of orexin-1 receptors, demonstrating significant findings in sleep-wake modulation. This research indicates potential applications in sleep disorders and neuropharmacology (Dugovic et al., 2009).
Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. This suggests the utility of related compounds in developing new antifungal treatments (Bardiot et al., 2015).
Synthesis of Biologically Active Compounds
Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, potentially useful in synthesizing biologically active compounds and pharmaceuticals (Mamedov et al., 2016).
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c24-17-6-1-2-8-23(17)16-5-3-4-15(14-16)21-19(26)18(25)20-7-9-22-10-12-27-13-11-22/h3-5,14H,1-2,6-13H2,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIXJNMSFLVHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。